1,4-Dichlor-2-methoxy-5-nitrobenzol

Übersicht

Beschreibung

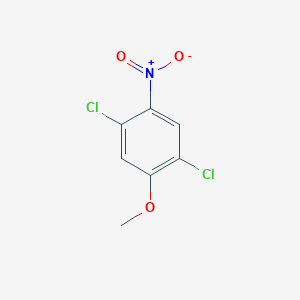

1,4-Dichloro-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the benzene ring

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

DCMNB is utilized as an intermediate in the synthesis of various pharmaceuticals. Its nitro group provides a reactive site for further chemical modifications, enabling the development of compounds with therapeutic properties.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that DCMNB can be transformed into potent antimicrobial agents through a series of chemical reactions involving nucleophilic substitutions. The resulting compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting DCMNB's role as a valuable precursor in drug development .

Agrochemical Applications

The compound is also employed in the production of agrochemicals, including herbicides and insecticides. Its ability to modify biological pathways makes it a critical component in designing effective agricultural chemicals.

Case Study: Development of Herbicides

Research has shown that derivatives of DCMNB can inhibit specific enzymes involved in plant growth regulation. These derivatives have been tested for their herbicidal properties, demonstrating efficacy in controlling weed populations without harming crop yield .

Dye and Pigment Production

DCMNB serves as an essential building block in the synthesis of various dyes and pigments used in textiles and coatings. Its chlorinated structure enhances color stability and durability.

Data Table: Dyes Derived from DCMNB

| Dye Name | Application Area | Color Fastness | Toxicity Level |

|---|---|---|---|

| Reactive Blue 19 | Textiles | High | Moderate |

| Direct Black 38 | Coatings | Medium | Low |

| Acid Yellow 23 | Paper Products | High | High |

This table illustrates the diversity of dyes synthesized from DCMNB, showcasing their applications and associated properties.

Environmental Considerations

While DCMNB has beneficial applications, its environmental impact cannot be overlooked. Studies indicate that it can persist in the environment and may pose risks to aquatic life due to its toxicity . Regulatory bodies have classified it as potentially carcinogenic based on animal studies, necessitating careful handling and disposal practices .

Wirkmechanismus

Target of Action

The primary target of 1,4-Dichloro-2-methoxy-5-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

Step 1 (Slow): The electrophile in the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as the benzenonium ion .

Step 2 (Fast): A proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathway primarily affected by 1,4-Dichloro-2-methoxy-5-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, while maintaining the aromaticity of the ring .

Result of Action

The result of the action of 1,4-Dichloro-2-methoxy-5-nitrobenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of 1,4-Dichloro-2-methoxy-5-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the selectivity of the reaction. Additionally, the reaction is likely to be sensitive to temperature and pH, as these factors can influence the stability of the benzenonium intermediate and the rate of proton removal .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas in the presence of a catalyst such as ferric chloride.

Industrial Production Methods: Industrial production of 1,4-Dichloro-2-methoxy-5-nitrobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dichloro-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Reduction: Formation of 1,4-dichloro-2-methoxy-5-aminobenzene.

Oxidation: Formation of 1,4-dichloro-2-carboxy-5-nitrobenzene.

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.

1,4-Dichloro-5-nitrobenzene:

1,4-Dichloro-2-nitrobenzene: Lacks the methoxy group, leading to variations in its reactivity and applications.

Uniqueness: 1,4-Dichloro-2-methoxy-5-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes it a versatile compound for various chemical transformations and applications.

Biologische Aktivität

1,4-Dichloro-2-methoxy-5-nitrobenzene (DCMNB) is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

1,4-Dichloro-2-methoxy-5-nitrobenzene is characterized by the following structural formula:

This compound features both chloro and nitro substituents on a benzene ring, which are critical for its biological interactions.

Mechanisms of Biological Activity

DCMNB exhibits various biological activities primarily through its interaction with biological macromolecules. The mechanisms include:

-

Electrophilic Aromatic Substitution : DCMNB acts as an electrophile, forming a sigma-bond with the benzene ring of target biomolecules. This process involves two key steps:

- Formation of a benzenonium ion intermediate.

- Proton removal resulting in a substituted aromatic compound.

- Enzyme Inhibition : Research indicates that DCMNB can inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cell growth and proliferation.

Antimicrobial Properties

Studies have suggested that DCMNB possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The presence of nitro and chloro groups enhances its interaction with microbial proteins and nucleic acids, disrupting their functions.

Cytotoxicity and Antiproliferative Effects

DCMNB has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further exploration in cancer therapy .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of DCMNB demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentrations (MICs) that suggest its potential use as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on the antiproliferative effects of DCMNB, various cancer cell lines were treated with different concentrations of the compound. The results indicated that DCMNB significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Safety and Toxicological Considerations

While DCMNB shows promise for various applications, safety assessments are crucial due to its potential toxicity. Reports indicate that exposure to nitroaromatic compounds can lead to adverse health effects, including mutagenicity and cytotoxicity at high concentrations . Therefore, handling precautions should be observed when working with this compound.

Eigenschaften

IUPAC Name |

1,4-dichloro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWQGRGSAQPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547309 | |

| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17801-99-9 | |

| Record name | 1,4-Dichloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65SHM9BGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.